3-Amino-6-fluoro-quinolin-4-ol
Description
3-Amino-6-fluoro-quinolin-4-ol is a quinoline derivative featuring a hydroxyl group at position 4, an amino group at position 3, and a fluorine atom at position 6 (Figure 1). This substitution pattern confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.
Molecular Formula: C₉H₆FN₂O
Molecular Weight: 177.16 g/mol (calculated)
Key Features:
- Planar quinoline core with π-conjugation.
- Electron-withdrawing fluorine and hydroxyl groups.
- Nucleophilic amino group for derivatization.
Properties
IUPAC Name |
3-amino-6-fluoro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQHXRGEYKSKND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CN2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650625 | |
| Record name | 3-Amino-6-fluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866472-96-0 | |
| Record name | 3-Amino-6-fluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
6-Chloro-2-(trifluoromethyl)quinolin-4-ol
- Structure : Cl at position 6, CF₃ at position 2, OH at position 4 .
- Molecular Formula: C₁₀H₅ClF₃NO
- Molecular Weight : 247.6 g/mol .
- Key Differences: Chlorine (Cl) vs. Trifluoromethyl (CF₃) at position 2 introduces strong electron-withdrawing effects, altering reactivity compared to the amino group in the target compound.
- Applications : Used in coordination chemistry due to its polar substituents .
6-Chloro-3-(4-fluorobenzenesulfonyl)quinolin-4-ol
- Structure : Cl at position 6, 4-fluorobenzenesulfonyl at position 3, OH at position 4 .
- Molecular Formula: C₁₅H₁₀ClFNO₃S
- Key Differences: Sulfonyl group at position 3 increases steric hindrance and acidity compared to the amino group.
- Applications : Likely explored as a sulfonamide-based protease inhibitor .
6-Fluoro-2-methylquinolin-4-amine
- Structure : F at position 6, methyl at position 2, NH₂ at position 4 .
- Molecular Formula : C₁₀H₉FN₂
- Molecular Weight : 176.19 g/mol .
- Key Differences: Methyl group at position 2 enhances hydrophobicity. Amino group at position 4 (vs. hydroxyl in the target) reduces hydrogen-bonding capacity but increases basicity.
- Applications: Potential intermediate in antimalarial drug synthesis .
3-Amino-6-chloro-1-methyl-4-phenylquinolin-2-ol
- Structure : NH₂ at position 3, Cl at position 6, phenyl at position 4, OH at position 2, and methyl at position 1 .
- Molecular Formula : C₁₆H₁₂ClN₂O
- Key Differences :
- Phenyl group at position 4 introduces steric bulk and π-π interactions.
- Methyl at position 1 restricts conformational flexibility.
- Applications : Studied for kinase inhibition due to its planar aromatic system .
Physical-Chemical Properties
*LogP values estimated using fragment-based methods.
Key Observations :
- Fluorine at position 6 generally lowers LogP compared to chlorine.
- Hydroxyl groups reduce solubility in non-polar solvents but enhance crystallinity.
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